molecular formula C12H17BO2 B1374591 (E)-(4-Butylstyryl)boronic acid CAS No. 480425-29-4

(E)-(4-Butylstyryl)boronic acid

Cat. No.: B1374591
CAS No.: 480425-29-4
M. Wt: 204.08 g/mol
InChI Key: AJCKKPVFZKJQTH-UHFFFAOYSA-N
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Description

(E)-(4-Butylstyryl)boronic acid is a styrylboronic acid derivative of significant value in synthetic organic chemistry, serving as a crucial building block for the construction of complex molecular architectures through metal-catalyzed cross-coupling reactions . Its primary research application lies in Suzuki-Miyaura cross-coupling, where it acts as an efficient partner with various organic halides to form extended conjugated systems and stilbene derivatives . The trans (E)- configuration of the vinyl group and the extended conjugation with the 4-butyl-substituted aromatic ring impart distinct electronic properties and potential for enhanced lipophilicity compared to its shorter-chain analogs, influencing the characteristics of the resulting coupled products. Researchers utilize this compound to incorporate the (E)-styryl motif into larger molecules, a structure often sought in the development of organic electronic materials, fluorescent probes, and pharmaceutical intermediates. Handling requires specific safety precautions; it is classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . To ensure stability and longevity, the compound must be stored under an inert gas atmosphere (such as nitrogen or argon) at refrigerated temperatures of 2-8°C . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(4-butylphenyl)ethenylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO2/c1-2-3-4-11-5-7-12(8-6-11)9-10-13(14)15/h5-10,14-15H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCKKPVFZKJQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC=C(C=C1)CCCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70722080
Record name [2-(4-Butylphenyl)ethenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480425-29-4
Record name [2-(4-Butylphenyl)ethenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Evolving Landscape of Organoboron Reagents in Chemical Transformations

Organoboron compounds, once a niche area of study, have become central to modern organic synthesis. borates.today Their journey from laboratory curiosities to essential reagents began decades ago and has been marked by the development of a diverse array of boron-containing molecules. borates.todayresearchgate.net These compounds are prized for their stability, low toxicity, and remarkable versatility. borates.todayrsc.org

Initially, the use of organoboron compounds was largely centered around hydroboration reactions. However, the advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, revolutionized their application. researchgate.netnumberanalytics.comnih.gov This powerful carbon-carbon bond-forming methodology allows for the efficient construction of complex molecular architectures from simple precursors. nih.govacs.org The success of the Suzuki-Miyaura coupling is largely attributed to the desirable properties of organoboron reagents, including their commercial availability and environmentally benign nature. researchgate.netnih.gov

The field continues to evolve with the development of novel C(sp3)-boron reagents and their use in metal-catalyzed cross-coupling reactions. borates.today This ongoing research expands the synthetic toolbox available to chemists in both academic and industrial settings, enabling the creation of new pharmaceuticals, agrochemicals, and advanced materials. borates.todayresearchgate.net

Strategic Importance of E Alkenylboronic Acids As Synthetic Building Blocks

Among the various classes of organoboron compounds, (E)-alkenylboronic acids, also known as vinylic boronic acids, hold a position of strategic importance. numberanalytics.comnih.gov These compounds are characterized by a carbon-carbon double bond in the trans, or (E), configuration directly attached to a boronic acid moiety (-B(OH)2). This specific arrangement imparts unique reactivity and stereochemical control, making them highly valuable building blocks in organic synthesis. nih.gov

The primary utility of (E)-alkenylboronic acids lies in their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govnih.gov This reaction allows for the stereospecific formation of substituted alkenes, which are common structural motifs in a vast array of biologically active molecules and functional materials. The (E)-geometry of the starting boronic acid is typically retained in the final product, providing a reliable method for controlling the stereochemistry of the newly formed double bond. nih.gov

Beyond Suzuki-Miyaura couplings, the versatility of (E)-alkenylboronic acids extends to other important transformations. They can undergo various reactions, including conjugate additions and have been employed in the synthesis of complex natural products and pharmaceutical agents. rsc.orgnih.govacs.org The development of new synthetic methods continues to expand the utility of these valuable reagents. organic-chemistry.orgnih.gov

Specific Research Focus: the Versatility of E 4 Butylstyryl Boronic Acid in Advanced Chemical Synthesis

Direct Synthetic Routes to (E)-Styrylboronic Acids

Direct synthetic routes are preferred for their efficiency and atom economy. These methods aim to install the boronic acid moiety onto the styrenic backbone in a controlled manner, yielding the desired (E)-isomer with high selectivity.

Transition Metal-Catalyzed Hydroboration of Terminal Alkynes

One of the most powerful and widely used methods for synthesizing (E)-styrylboronic acids is the transition metal-catalyzed hydroboration of terminal alkynes. nih.gov This reaction involves the addition of a boron-hydride bond across the carbon-carbon triple bond of an alkyne, such as 1-butyl-4-ethynylbenzene, to form the corresponding vinylboronic acid derivative. The use of a catalyst is crucial for controlling the regioselectivity and stereoselectivity of the addition.

Regioselective and Stereoselective Hydroboration Approaches

The primary challenge in the hydroboration of terminal alkynes is to control the reaction to produce a single, desired isomer. iith.ac.in For the synthesis of this compound, the reaction must be both regioselective, with the boron atom adding to the terminal carbon (β-addition), and stereoselective, resulting in a syn-addition of the H–B bond to yield the (E)-alkene. iith.ac.in

Several catalytic systems have been developed to achieve this outcome. While uncatalyzed hydroboration can proceed, it often leads to mixtures of regio- and stereoisomers. Transition metal catalysts, particularly those based on rhodium, iridium, and iron, have demonstrated high efficacy in directing the reaction towards the desired (E)-vinylboronate ester. rsc.org For instance, iron-catalyzed hydroboration has been shown to be highly chemo-, regio-, and stereoselective. rsc.org Similarly, platinum-catalyzed methods have been developed that provide (E)-1,2-vinyl boronates in good to excellent yields and regioselectivity, overcoming challenges associated with heteroatom coordination in the substrate. chemistryviews.org Transition-metal-free approaches, such as those catalyzed by sodium triethylborohydride, have also been reported to selectively produce (E)-vinylboronate esters from aromatic and aliphatic alkynes. chemrxiv.org

Table 1: Comparison of Catalytic Systems for Hydroboration of Terminal Alkynes

Catalyst System Borylation Agent Key Features Selectivity Reference
PtCl₂/XPhos/Et₃SiH Pinacolborane (HBpin) Tolerant of diverse functional groups, operationally simple. Good to excellent (E)-selectivity. chemistryviews.org
Iron(II) pre-catalyst Pinacolborane (HBpin) High turnover frequency, bench-stable pre-catalyst. Highly chemo-, regio-, and stereoselective. rsc.org
Sodium Triethylborohydride Pinacolborane (HBpin) Transition-metal-free. Highly selective for (E)-vinylboronates. chemrxiv.org
Ligand Effects in Iridium- and Rhodium-Catalyzed Hydroboration

In iridium- and rhodium-catalyzed hydroboration, the choice of ligand coordinated to the metal center is critical in determining the reaction's outcome. The electronic and steric properties of the ligand can profoundly influence the catalyst's activity and selectivity.

For rhodium-catalyzed reactions, various phosphine (B1218219) ligands have been studied. The Wilkinson's catalyst, a rhodium complex, has been used effectively in ionic liquids to catalyze the hydroboration of terminal alkynes, leading quantitatively to vinylboronates. researchgate.net Recent studies have also explored remote borylation of internal alkynes using rhodium catalysts, a process involving a "chain-walking" mechanism to functionalize distant positions. nih.gov

In iridium catalysis, diphosphine ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) are often crucial. acs.org These ligands can promote the desired catalytic cycle, leading to high yields of the hydroboration product. For example, the combination of [Ir(cod)Cl]₂ and dppm has been shown to catalyze the hydroboration of terminal alkenes with high selectivity for the terminal carbon. organic-chemistry.org The ligand can influence the stability of catalytic intermediates and the energetics of the transition states, thereby dictating the regio- and stereochemical course of the reaction. rsc.org The incorporation of boron functionalities into the ligand itself has also been explored as a strategy to enhance catalytic performance. acs.org

Boron-Lithium/Magnesium Exchange Reactions and Subsequent Hydrolysis

An alternative to hydroboration involves the use of organometallic intermediates, specifically organolithium or organomagnesium (Grignard) reagents. This classic method typically starts with an (E)-4-butylstyryl halide. The halide undergoes a halogen-metal exchange with an organolithium reagent (like n-BuLi or t-BuLi) or magnesium metal to form a highly reactive styryl-lithium or styryl-magnesium species. nih.govnih.gov

This organometallic intermediate is then treated with an electrophilic boron source, most commonly a trialkyl borate (B1201080) such as trimethyl borate or triisopropyl borate. The nucleophilic carbon of the styryl-metal species attacks the electrophilic boron atom, forming a boronate ester intermediate. Subsequent aqueous workup (hydrolysis) cleaves the alkoxy groups from the boron, yielding the final this compound. nih.gov This method is robust but can be sensitive to functional groups that are incompatible with the highly basic and nucleophilic organometallic reagents. Using mixed magnesium-lithium "ate" complexes, such as n-Bu₃MgLi, can offer improved selectivity and performance under non-cryogenic conditions. researchgate.net

Transmetalation Reactions for C-B Bond Formation

Transmetalation is a fundamental step in many catalytic cross-coupling reactions and can be harnessed for the synthesis of vinylboronic acids. rsc.org In this context, a less electropositive organometallic compound, such as an organostannane or organozinc reagent, transfers its organic group (the styryl moiety) to a more electropositive metal-boron complex.

Alternatively, and more commonly in modern synthesis, is the palladium-catalyzed borylation of a vinyl halide or triflate. In this process, which is mechanistically related to the Suzuki-Miyaura reaction, the catalytic cycle involves the oxidative addition of the vinyl halide to a Pd(0) complex, followed by transmetalation with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). Reductive elimination from the resulting palladium intermediate yields the desired (E)-styrylboronate ester and regenerates the Pd(0) catalyst. This method offers excellent functional group tolerance and high stereospecificity, preserving the geometry of the starting vinyl halide. The transmetalation step is a critical part of the catalytic cycle in these reactions as well as in copper-catalyzed couplings. rsc.orgmdpi.com

Electrophilic Borylation Strategies

Electrophilic borylation involves the direct introduction of a boron-containing group onto a substrate using an electrophilic boron reagent. rsc.org For the synthesis of styrylboronic acids, this could theoretically involve the direct C–H borylation of 4-butylstyrene. However, achieving regioselectivity on the vinyl group without affecting the aromatic ring can be challenging.

More established electrophilic borylation strategies often target aromatic C-H bonds. For example, using highly electrophilic reagents like BCl₃ can achieve regioselective borylation of electron-rich aromatic rings. nih.govnih.gov While typically applied to arenes, related principles can be adapted for specific alkene substrates under certain conditions. Intramolecular electrophilic C-H borylation, where a boron electrophile is tethered to the molecule, is a powerful strategy for forming cyclic boronic acid derivatives and can proceed through either an electrophilic aromatic substitution or a σ-bond metathesis mechanism. rsc.org

Indirect Synthesis and Functionalization of Styrylboronic Acid Scaffolds

Indirect synthetic routes are often favored due to the enhanced stability of intermediates and the ability to tolerate a broader range of functional groups. These strategies typically involve the creation of a more stable boron-containing species, which is then converted to the desired free boronic acid or another useful surrogate in a subsequent step.

A common and powerful strategy for synthesizing substituted styrylboronic acids involves the introduction of the boronic acid moiety onto a styrene (B11656) scaffold that already bears the desired substituents. This approach allows for late-stage functionalization and leverages the availability of diverse pre-functionalized styrenes. The most prominent method in this category is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction.

In this process, a pre-functionalized styryl halide (e.g., a bromide or iodide) or triflate is reacted with a diboron reagent, such as bis(pinacolato)diboron (B₂Pin₂), in the presence of a palladium catalyst and a base. This reaction directly installs a boronic ester group onto the vinyl carbon of the styrene.

For the synthesis of this compound, a suitable precursor would be (E)-1-bromo-2-(4-butylphenyl)ethene. The reaction proceeds as outlined in the scheme below:

Reaction Scheme for Miyaura Borylation of a Pre-functionalized Styrene Reaction of (E)-1-bromo-2-(4-butylphenyl)ethene with bis(pinacolato)diboron to form (E)-2-(4-butylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the <a href=pinacol (B44631) ester of the target compound." src="https://i.imgur.com/example.png" width="600"/>

This scheme illustrates the palladium-catalyzed reaction of a pre-functionalized styryl bromide with bis(pinacolato)diboron to yield the corresponding styrylboronic ester.

The resulting pinacol boronate ester is a stable, crystalline solid that can be easily purified by chromatography and serves as a direct precursor to the free boronic acid.

Catalyst/LigandBaseSolventYield (%)
Pd(dppf)Cl₂KOAcDioxaneHigh
Pd₂(dba)₃ / SPhosK₃PO₄TolueneExcellent
Pd(OAc)₂ / XPhosCs₂CO₃1,4-DioxaneHigh
This interactive table summarizes typical conditions for the Miyaura borylation of styryl halides.

Boronic esters, particularly pinacol esters, are common intermediates in the synthesis of boronic acids due to their stability, ease of handling, and compatibility with many reaction conditions. nih.govnih.gov The final step in these synthetic sequences is the hydrolysis of the ester to liberate the free boronic acid. wikipedia.org

This conversion can be achieved through several methods. A standard procedure involves acidic hydrolysis, often using a strong acid like hydrochloric acid (HCl) in a biphasic solvent system (e.g., diethyl ether/water). nih.gov Another common method is transesterification, where the pinacol ester is reacted with a large excess of a diol that forms a more labile ester or a water-soluble one, facilitating the isolation of the desired boronic acid.

More recently, milder and more efficient hydrolysis methods have been developed. One such method employs methylboronic acid, which acts as a scavenger for the pinacol diol, driving the equilibrium towards the formation of the free boronic acid. organic-chemistry.org This technique is advantageous because the byproducts (methylboronic acid pinacol ester) are highly volatile, simplifying purification. organic-chemistry.org Additionally, hydrolysis can be accomplished in some systems using reagents like thionyl chloride and pyridine. wikipedia.org

Reagent(s)Solvent(s)ConditionsKey Feature
aq. HClDiethyl Ether / AcetoneRoom TempStandard acidic hydrolysis
Methylboronic acidAcetone / WaterRoom TempMild, volatile byproducts organic-chemistry.org
Thionyl chloride, PyridineDichloromethane0 °C to RTFor specific substrates wikipedia.org
FeCl₃, Imidazole, H₂OAcetonitrile60 °CCatalytic hydrolysis of trifluoroborates organic-chemistry.org
This interactive table presents various methods for the deprotection of boronic esters to yield free boronic acids.

While boronic acids are immensely useful, they can be prone to dehydration to form cyclic boroxine (B1236090) anhydrides or undergo protodeboronation under certain conditions. To enhance stability for storage and handling, boronic acids are often converted into more robust surrogates, such as potassium organotrifluoroborate salts (KATs). organic-chemistry.org These salts are typically stable, crystalline, and air-stable solids. organic-chemistry.org

The preparation of potassium styryltrifluoroborates from styrylboronic acids is a straightforward and high-yielding reaction. It is typically achieved by treating the boronic acid with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). The reaction involves the displacement of the hydroxyl groups on the boron atom by fluoride ions, forming a stable, anionic tetra-coordinate boron species, with potassium as the counter-ion.

Reaction Scheme for the Formation of a Potassium Styryltrifluoroborate Reaction of this compound with potassium hydrogen fluoride to form potassium (E)-(4-butylstyryl)trifluoroborate.

This scheme shows the conversion of a styrylboronic acid to its corresponding potassium trifluoroborate salt using KHF₂.

This conversion is not only a means of protection and stabilization but also provides a reagent with distinct reactivity in certain cross-coupling reactions. osti.govnih.gov The transformation of pinacol boronate esters to trifluoroborates can sometimes be challenging due to purification difficulties, making the direct conversion from the boronic acid an efficient protocol. nih.gov

Starting MaterialReagentSolvent(s)Product
Arylboronic AcidKHF₂Methanol / WaterPotassium Aryltrifluoroborate
Vinylboronic AcidKHF₂Acetonitrile / WaterPotassium Vinyltrifluoroborate
Alkylboronic AcidKHF₂Acetone / WaterPotassium Alkyltrifluoroborate
This interactive table summarizes the general conditions for converting various boronic acids into their potassium trifluoroborate salts.

Fundamental Reactivity Patterns of Unsaturated Organoboronic Acids

Unsaturated organoboronic acids, such as this compound, exhibit a range of characteristic reactions. The presence of the vinyl group in conjugation with the boronic acid influences the electronic properties and reactivity of both functional groups.

Key reactivity patterns include:

Suzuki-Miyaura Cross-Coupling: This is one of the most prominent reactions of styrylboronic acids, enabling the formation of carbon-carbon bonds by coupling with organic halides or triflates in the presence of a palladium catalyst. numberanalytics.comresearchgate.net The reaction is fundamental in synthesizing complex organic molecules. numberanalytics.com

Conjugate Addition: The electron-withdrawing nature of the boronic acid group can activate the double bond for conjugate addition of nucleophiles. Conversely, the styryl group can be transferred as a nucleophile in certain reactions. researchgate.net

Oxidation: The boronic acid moiety can be oxidized to a hydroxyl group, a transformation useful in synthesizing phenols from the corresponding aryl or vinylboronic acids. nsf.gov

Photoredox Catalysis: Unsaturated boronic acids are amenable to photoredox-catalyzed reactions, where they can generate radical species under visible light irradiation, leading to various C-C bond-forming reactions. thieme-connect.denih.gov

The reactivity of these compounds is often modulated by the specific reaction conditions, including the choice of catalyst, base, and solvent. youtube.com

Detailed Mechanistic Pathways in Catalytic Transformations Involving the Boronic Acid Moiety

The utility of this compound in organic synthesis is largely due to its participation in various catalytic cycles. Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes.

Oxidative Addition/Reductive Elimination Cycles in Cross-Coupling

The Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis, proceeds through a well-established catalytic cycle involving a palladium catalyst. numberanalytics.comlibretexts.org The key steps are:

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R-X) to a Pd(0) complex, forming a Pd(II) intermediate. numberanalytics.comlibretexts.org The rate of this step is influenced by the nature of the halide, with iodides being more reactive than bromides or chlorides. numberanalytics.com

Transmetalation: The organoboronic acid, activated by a base, transfers its organic group (the styryl moiety in this case) to the Pd(II) complex. libretexts.orgrsc.org This step regenerates the boron-containing starting material in a different form and produces a new diorganopalladium(II) complex.

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the desired cross-coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org

This catalytic cycle is highly efficient and tolerant of a wide range of functional groups. numberanalytics.com

Transmetalation Mechanisms in Palladium and Other Transition Metal Catalysis

Transmetalation is a critical step in many cross-coupling reactions and involves the transfer of an organic group from one metal (in this case, boron) to another (such as palladium). rsc.orgyoutube.com In the context of the Suzuki-Miyaura reaction, the mechanism of transmetalation is highly dependent on the reaction conditions, particularly the base used. youtube.comresearchgate.net

Two primary pathways are generally considered:

The "Oxo-Palladium Pathway": In this mechanism, the halide on the palladium(II) complex is exchanged for a hydroxide (B78521) or alkoxide ligand from the base. This palladium-hydroxo or -alkoxo species then reacts with the boronic acid to form a palladium-oxygen-boron linkage, facilitating the transfer of the organic group to palladium. researchgate.net

The "Oxoboronate Pathway": Alternatively, the base can first interact with the boronic acid to form a more nucleophilic boronate species. This activated boronate then directly attacks the palladium(II) complex, displacing the halide and transferring the organic group. researchgate.netresearchgate.net

Recent studies have also explored the direct transmetalation from boronic esters without prior hydrolysis, which can be significantly faster than with the corresponding boronic acids under certain conditions. illinois.edu

Radical Generation and Propagation in Photoredox Processes

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. nih.govpsu.edu Styrylboronic acids, including this compound, can participate in these processes.

A general mechanism involves the following steps:

Excitation of the Photocatalyst: A photocatalyst, often a ruthenium or iridium complex or an organic dye, absorbs visible light and is promoted to an excited state. nsf.govpsu.edu

Single Electron Transfer (SET): The excited photocatalyst can then engage in a single electron transfer with the boronic acid or a complex formed from it. This can occur through either an oxidative or reductive quenching cycle. In an oxidative quenching cycle, the excited photocatalyst oxidizes the boronic acid (or a derivative), generating a radical cation that can then fragment to produce a carbon-centered radical. nih.gov

Radical Reaction: The generated styryl radical can then participate in various reactions, such as addition to an alkene or coupling with another radical. thieme-connect.de

Catalyst Regeneration: The photocatalyst is returned to its ground state through a subsequent electron transfer event, completing the catalytic cycle. nih.gov

Dual catalytic systems, combining a photoredox catalyst with a Lewis base, have been developed to facilitate the generation of radicals from boronic acids and their esters. nih.govcam.ac.uk

Concerted vs. Stepwise Mechanisms in Additions

The addition of reagents across the double bond of this compound can proceed through different mechanistic pathways, primarily categorized as concerted or stepwise.

Stepwise Electrophilic Addition: The reaction of an alkene with an electrophile like HBr typically proceeds in a stepwise manner. libretexts.org The pi electrons of the double bond attack the electrophile, forming a carbocation intermediate. libretexts.orgdalalinstitute.com This intermediate is then attacked by a nucleophile. libretexts.orgdalalinstitute.com The formation of the more stable carbocation dictates the regioselectivity of the reaction (Markovnikov's rule). jiwaji.edu

Concerted Additions: Some addition reactions, such as hydroboration, are concerted. masterorganicchemistry.com In the hydroboration of an alkene, the B-H bond adds across the double bond in a single step through a four-membered transition state. masterorganicchemistry.com This results in a syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com

Radical Addition: In the presence of radical initiators, the addition of reagents like HBr can occur via a radical chain mechanism. This process involves initiation, propagation, and termination steps and often leads to anti-Markovnikov regioselectivity. dalalinstitute.com

The specific mechanism depends on the reactants and reaction conditions.

Stereochemical Integrity and Control during Reactions of this compound

The (E)-configuration of the double bond in this compound is often a crucial stereochemical feature to preserve in synthetic applications.

Suzuki-Miyaura Coupling: A significant advantage of the Suzuki-Miyaura reaction is its stereospecificity. The configuration of the vinylboronic acid is generally retained in the coupled product. libretexts.org This means that coupling of this compound will predominantly yield the (E)-isomer of the product.

Photoredox Catalysis: In some photoredox-catalyzed couplings of styrylboronic acids, high stereoretention of the (E)-isomer has been observed. For example, a radical-polar cross-coupling reaction with redox-active esters showed a high E/Z ratio in the product. thieme-connect.de

Addition Reactions: The stereochemical outcome of addition reactions depends on the mechanism.

Syn-addition: Reactions like hydroboration result in the addition of both new atoms to the same face of the double bond. masterorganicchemistry.com

Anti-addition: Halogenation of alkenes typically proceeds through a halonium ion intermediate, leading to anti-addition, where the two halogen atoms add to opposite faces of the original double bond. jiwaji.edu

Radical Additions: Radical additions to acyclic olefins are often stereoselective but not always stereospecific, as rotation around the newly formed C-C single bond in the intermediate radical can lead to a mixture of stereoisomers. dalalinstitute.com

Careful selection of reaction conditions and reagents is therefore essential to control the stereochemistry of the final product.

Advanced Applications in Organic Synthesis Utilizing E 4 Butylstyryl Boronic Acid

Carbon-Carbon Bond Formation Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and (E)-(4-butylstyryl)boronic acid is a key player in several powerful methodologies.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that forms carbon-carbon bonds by coupling an organoboron compound with an organohalide using a palladium catalyst and a base. nih.gov this compound is an excellent substrate for these reactions, enabling the synthesis of a wide array of conjugated systems. libretexts.org The general mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgyoutube.com

This compound readily couples with a variety of aryl and vinyl halides (I, Br, Cl) and pseudohalides (e.g., triflates) under mild conditions. organic-chemistry.orgresearchgate.net This versatility allows for the synthesis of complex diaryl and aryl-vinyl structures. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity, especially with less reactive halides like chlorides. organic-chemistry.orgclockss.org

Below is a representative table of reaction conditions for the Suzuki-Miyaura coupling of this compound with various coupling partners.

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
4-IodotoluenePd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O8092
1-Bromo-4-nitrobenzenePd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane10088
(E)-1-Bromo-2-phenylethenePd(OAc)₂ (2)PCy₃ (4)Cs₂CO₃THF6095
Phenyl triflatePd(OAc)₂ (2)PCy₃ (4)K₃PO₄TolueneRT85

This table is a representation of typical conditions and yields based on established Suzuki-Miyaura methodologies.

In cases where the coupling partners have multiple reactive sites, regioselectivity becomes a critical aspect. The use of specific palladium catalysts and directing groups can control the position of the newly formed carbon-carbon bond. nih.govrsc.org For instance, in the coupling of this compound with a dihalogenated arene, the choice of phosphine (B1218219) ligand and reaction temperature can favor substitution at a specific position, influenced by both electronic and steric factors. Cationic palladium species have also been shown to play a crucial role in controlling regioselectivity in similar systems. nih.gov

While palladium is the most common catalyst, cobalt-catalyzed Suzuki-Miyaura couplings have emerged as a promising alternative. princeton.edu These reactions often proceed through different mechanistic pathways and can offer complementary reactivity. Mechanistic studies on cobalt-catalyzed cross-couplings have provided insights into the transmetalation step, which is often rate-limiting. princeton.edu The use of cobalt catalysts with this compound could potentially offer advantages in terms of cost and in overcoming some limitations of palladium-based systems, such as catalyst poisoning by certain functional groups.

This compound is a key building block in the iterative synthesis of oligo(phenylenevinylene)s (OPVs). nih.govsinica.edu.tw These conjugated oligomers are of significant interest for their applications in molecular electronics and optoelectronic devices. sinica.edu.tw Iterative cross-coupling strategies, such as the use of protected boronic acids, allow for the controlled, stepwise growth of the OPV chain. nih.govnih.gov This approach enables the precise synthesis of OPVs with well-defined lengths and substitution patterns, which is crucial for tuning their electronic and photophysical properties. sinica.edu.twnih.gov

A general iterative approach involves:

Coupling of a protected this compound derivative with a halo-styrene.

Deprotection of the boronic acid moiety on the newly formed dimer.

A subsequent coupling reaction with another equivalent of the halo-styrene to extend the conjugated system.

This cycle can be repeated to build up longer OPV chains.

Radical-Polar Cross-Coupling Reactions

Beyond traditional cross-coupling, this compound can participate in radical-polar cross-coupling reactions. researchgate.net These reactions typically involve the generation of a radical species that then engages in a polar C-C bond-forming step. Organophotoredox catalysis has been a key enabler for these transformations, allowing for the generation of radicals from boronic acids under mild conditions. researchgate.netkuleuven.be

In a typical radical-polar cross-coupling involving a styryl boronic acid, a photocatalyst, upon irradiation with visible light, can facilitate the single-electron oxidation of a boronate complex. kuleuven.benih.gov The resulting radical can then add to a suitable acceptor, leading to the formation of a new C-C bond. This methodology has been successfully applied to the synthesis of functionalized allylboronic esters. nih.gov

The following table outlines a representative radical-polar cross-coupling reaction.

Radical PrecursorStyrene (B11656) DerivativePhotocatalystAdditiveSolventYield (%)
Redox-active esterThis compound4CzIPNN-PhthalimideDMF75

This table illustrates a conceptual reaction based on published radical-polar cross-coupling methodologies. researchgate.net

Organophotoredox Catalysis in C(sp²)–C(sp³) Bond Formation

Organophotoredox catalysis has emerged as a powerful strategy for forging chemical bonds under mild conditions, and it enables the coupling of non-traditional partners. In the context of C(sp²)–C(sp³) bond formation, alkenylboronic acids like This compound can be coupled with radical precursors generated from C(sp³)-hybridized starting materials. nih.govnih.gov This approach often involves the generation of alkyl radicals from readily available carboxylic acids (via redox-active esters) or through direct C-H activation of alkanes. nih.govprinceton.edu

The general mechanism involves a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) process. For instance, an alkyl radical can be generated from a redox-active ester. rsc.org This radical can then engage with a nickel catalyst that has undergone transmetalation with the alkenylboronic acid. Subsequent reductive elimination from the nickel center forges the new C(sp²)–C(sp³) bond. This methodology allows for the coupling of the styrenyl backbone of the boronic acid with a wide range of alkyl fragments. princeton.edu

Scope with Redox-Active Esters

The coupling of boronic acids with redox-active esters, particularly N-hydroxyphthalimide (NHPI) esters, has become a robust method for decarboxylative cross-coupling. nih.gov This strategy is particularly effective for creating C(sp²)–C(sp³) linkages that are otherwise challenging to access. A nickel-catalyzed reaction can effectively couple This compound with redox-active esters derived from a broad spectrum of alkyl carboxylic acids. nih.gov

The reaction is tolerant of numerous functional groups on both the boronic acid and the carboxylic acid precursor. The use of an activating agent like N-hydroxy-tetrachlorophthalimide (TCNHPI) has been shown to be particularly effective for this transformation. nih.gov The process is valued for its operational simplicity and the use of inexpensive and readily available starting materials. nih.gov

Table 1: Illustrative Scope of Ni-Catalyzed Cross-Coupling of Boronic Acids with Redox-Active Esters This table represents a general scope for this type of reaction, as specific data for this compound was not available in the provided search results.

Boronic Acid PartnerRedox-Active Ester Source (Carboxylic Acid)Catalyst/LigandYield (%)
Aryl Boronic AcidCyclohexanecarboxylic AcidNiCl₂·6H₂O / L185
Aryl Boronic AcidAdamantane-1-carboxylic AcidNiCl₂·6H₂O / L191
Aryl Boronic AcidN-Boc-prolineNiCl₂·6H₂O / L170
Vinyl Boronic AcidPivalic AcidNiCl₂·6H₂O / L165

Data adapted from a representative study on Ni-catalyzed cross-coupling. nih.gov L1 refers to a specific ligand used in the study.

Petasis Borono-Mannich Reactions and Multicomponent Couplings

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent transformation that combines an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid to generate highly substituted amines. nih.govThis compound is an excellent substrate for this reaction, where its vinyl group serves as the nucleophile. wikipedia.org

The reaction is initiated by the condensation of the amine and aldehyde to form an iminium ion. The boronic acid then reacts with this electrophilic intermediate. A key advantage of the PBM reaction is its ability to tolerate a wide variety of functional groups and proceed under mild, often room temperature, conditions without the need for toxic reagents. organic-chemistry.orgresearchgate.net When α-hydroxy aldehydes are used, the reaction can proceed with high diastereoselectivity. wikipedia.org This modularity makes it a valuable tool in combinatorial chemistry and for the rapid synthesis of complex amine libraries. nih.gov

Chan-Lam Coupling and Related Oxidative Cross-Couplings

The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) reaction, facilitates the formation of carbon-heteroatom bonds, typically C-N or C-O bonds, through a copper-catalyzed oxidative coupling of boronic acids with amines or alcohols. wikipedia.orgst-andrews.ac.ukThis compound can be employed in this reaction to synthesize N- or O-alkenyl derivatives. nih.gov

This reaction is advantageous as it can be conducted in the presence of air, often at room temperature, providing a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org The mechanism involves a Cu(II) catalyst which undergoes transmetalation with the boronic acid. The resulting copper-organo species then couples with the amine or alcohol, and the catalyst is regenerated by an oxidant, often atmospheric oxygen. st-andrews.ac.uk The scope of the reaction is broad, encompassing anilines, amides, carbamates, and phenols as coupling partners. organic-chemistry.org

Table 2: Representative Chan-Lam Coupling Conditions This table represents general conditions for this type of reaction.

Boronic AcidHeteroatom SourceCopper SourceBaseSolventTemperature
Arylboronic acidAnilineCu(OAc)₂Et₃NCH₂Cl₂Room Temp
Arylboronic acidPyrroleCu(OAc)₂PyridineTolueneRoom Temp
Alkenylboronic acidImidazoleCu(OAc)₂K₂CO₃DMF80 °C

Data compiled from general procedures for Chan-Lam couplings. wikipedia.orgst-andrews.ac.uknih.gov

Hydroarylation of Fullerenes and Related Electrophiles

The functionalization of fullerenes is a key area of materials science, and hydroarylation provides a direct method to attach organic moieties to the fullerene cage. Rhodium-catalyzed hydroarylation of fullerene C₆₀ has been successfully demonstrated using arylboronic acids. diva-portal.org This methodology involves the addition of an Ar-H bond across one of the C=C bonds of the fullerene.

While the reported method focuses on arylboronic acids, the underlying catalytic cycle could potentially be adapted for alkenylboronic acids like This compound . Such a reaction would proceed via a rhodium-hydride intermediate that undergoes insertion of the fullerene, followed by transmetalation with the boronic acid and reductive elimination. The process has been optimized to be fast and reproducible, utilizing [Rh(cod)(MeCN)₂]BF₄ as a catalyst. diva-portal.org

C-H Functionalization Strategies with Alkenylboronic Acids

Direct C-H functionalization is a highly sought-after transformation in organic synthesis as it allows for the formation of C-C bonds without the need for pre-functionalized substrates. Alkenylboronic acids can participate as coupling partners in various C-H functionalization reactions. For example, strategies involving nickel and photoredox catalysis have enabled the coupling of C(sp³)-H bonds in feedstock chemicals like alkanes and toluenes with various electrophiles. princeton.edu

While direct coupling of an unactivated C-H bond with This compound is a challenging area of ongoing research, related methodologies provide a proof of concept. For instance, Cu-catalyzed arylation reactions of alkyl benzenes with boronic acid derivatives have been reported. princeton.edu These reactions demonstrate the feasibility of using boronic acids to functionalize C-H bonds, paving the way for the development of new synthetic routes involving alkenylboronic acids.

Asymmetric Transformations with this compound

Introducing chirality using alkenylboronic acids is a significant goal in modern synthesis. Asymmetric transformations involving This compound can be achieved through the use of chiral catalysts that control the stereochemical outcome of the reaction. scispace.com

One powerful strategy is the catalytic asymmetric allylboration, where a chiral Brønsted acid or Lewis acid catalyst activates an aldehyde for nucleophilic attack by the boronic acid. nih.govrsc.org By carefully designing the chiral environment around the reaction center, it is possible to achieve high levels of enantioselectivity. For instance, chiral phosphoric acids derived from BINOL have been shown to be effective catalysts in related transformations. nih.gov These methods can be applied to synthesize chiral homoallylic alcohols, which are valuable intermediates in natural product synthesis. The development of enantioselective methods to synthesize chiral boronic esters themselves is also an active area of research, providing access to enantiomerically enriched building blocks for further stereospecific transformations. researchgate.net

General Principles of Enantioselective Conjugate Additions to α,β-Unsaturated Systems

In the realm of asymmetric synthesis, the enantioselective conjugate addition of boronic acids to α,β-unsaturated systems represents a powerful method for the formation of stereogenic centers. This reaction typically involves the use of a chiral catalyst, often a rhodium or palladium complex with a chiral ligand, which coordinates to the boronic acid and the unsaturated substrate. This coordination creates a chiral environment that directs the addition of the styryl group from the boronic acid to the β-position of the unsaturated system in a stereocontrolled manner, leading to the preferential formation of one enantiomer over the other. The specific nature of the catalyst, substrate, and reaction conditions are all crucial in achieving high enantioselectivity.

General Principles of Chiral Catalyst Design for Asymmetric Induction

The design of chiral catalysts is a cornerstone of asymmetric synthesis. For reactions involving boronic acids, chiral ligands are designed to create a well-defined three-dimensional pocket around the metal center. This steric and electronic environment influences the orientation of the reactants, thereby inducing asymmetry in the product. The design principles often involve the use of C2-symmetric ligands, which reduce the number of possible transition states and simplify the stereochemical outcome. The electronic properties of the boronic acid, including the substituents on the phenyl ring, can also play a role in the efficiency and selectivity of the catalytic cycle.

General Principles of Diastereoselective Synthesis of Complex Molecular Architectures

Diastereoselective synthesis aims to control the relative stereochemistry between multiple stereocenters within a molecule. Boronic acids can be employed in diastereoselective reactions where an existing stereocenter in the substrate directs the approach of the reagent. For instance, in the reaction of a chiral α,β-unsaturated ketone with a boronic acid, the existing stereocenter can favor the formation of one diastereomer over the other. The interplay between substrate control and reagent control (from a chiral catalyst) is a key consideration in designing strategies for the synthesis of complex molecules with multiple stereocenters.

General Principles of Integration into Synthetic Pathways for Bioactive Scaffolds

Boronic acids are frequently used as key building blocks in the synthesis of bioactive molecules and natural products. Their ability to participate in reliable cross-coupling reactions makes them ideal for linking complex molecular fragments. In the context of medicinal chemistry, the introduction of a styryl moiety via a boronic acid can be a strategy to explore the structure-activity relationship of a lead compound. The butyl group on the phenyl ring could, in a hypothetical scenario, be designed to interact with a hydrophobic pocket in a biological target. However, without specific examples in the literature, the role of this compound in this area remains speculative.

Catalytic Systems and Ligand Design in E 4 Butylstyryl Boronic Acid Chemistry

Transition Metal Catalysis Development

Transition metal catalysis remains the cornerstone of synthetic transformations involving (E)-(4-Butylstyryl)boronic acid, enabling a wide range of carbon-carbon and carbon-heteroatom bond formations. The choice of metal and the rational design of ligands are critical in controlling the reactivity, selectivity, and efficiency of these reactions.

Palladium-Based Catalysts (e.g., Pd(PPh₃)₄)

Palladium catalysis, particularly the Suzuki-Miyaura cross-coupling reaction, stands as a premier method for the arylation and vinylation of various substrates using styrylboronic acids. The catalyst system of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic and effective choice for these transformations. researchgate.net

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of an organic halide to the Pd(0) complex, transmetalation of the organoboronic acid to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand, such as triphenylphosphine (B44618) (PPh₃), is crucial for stabilizing the palladium center and influencing the catalytic activity. nih.gov Electron-donating and bulky phosphine (B1218219) ligands are known to enhance the rate of oxidative addition and promote the stability of the active catalytic species. nih.gov

While specific data for this compound is not extensively documented, the reactivity can be inferred from studies on similar styrylboronic acids. The reaction conditions typically involve a base, such as sodium carbonate or potassium phosphate, in a solvent mixture like toluene/water or dioxane/water.

Catalyst SystemSubstratesReaction ConditionsYield (%)Reference
Pd(PPh₃)₄(E)-Styrylboronic acid, Aryl BromideK₂CO₃, Toluene/H₂O, 80°C85-95 researchgate.net
Pd₂(dba)₃ / SPhos(E)-Styrylboronic acid, Aryl ChlorideK₃PO₄, Toluene, 100°C90-98 nih.gov

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Couplings of Styrylboronic Acids. This data is representative of styrylboronic acids and is intended to illustrate the expected reactivity of this compound under similar conditions.

Rhodium-Based Catalysts (e.g., Rh(I) Complexes)

Rhodium(I) complexes have emerged as powerful catalysts for the asymmetric 1,4-conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds. rug.nlnih.gov This methodology provides a direct route to chiral β-aryl or β-vinyl ketones, which are valuable synthetic intermediates. The use of chiral ligands is paramount in achieving high enantioselectivity.

The catalytic cycle is believed to involve the transmetalation of the styryl group from the boronic acid to the Rh(I) center, followed by the insertion of the enone into the Rh-styryl bond. Subsequent protonolysis or hydrolysis releases the product and regenerates the active rhodium species. Chiral diphosphine ligands, such as BINAP and its derivatives, as well as chiral diene ligands, have proven to be highly effective in inducing asymmetry. rug.nlnih.gov

Catalyst SystemSubstratesReaction ConditionsYield (%)ee (%)Reference
[Rh(acac)(C₂H₄)₂] / (S)-BINAP(E)-Styrylboronic acid, CyclohexenoneDioxane/H₂O, 100°C9599 rug.nl
[RhCl(cod)]₂ / Chiral Diene(E)-Styrylboronic acid, 2-CyclopentenoneToluene/H₂O, 50°C9297 nih.gov

Table 2: Rhodium-Catalyzed Asymmetric Conjugate Addition of Styrylboronic Acids. This data is representative for styrylboronic acids and illustrates the potential for asymmetric transformations with this compound.

Iridium-Based Catalysts

Iridium-catalyzed C-H borylation has become a prominent method for the synthesis of aryl- and vinylboronic esters directly from the corresponding hydrocarbons. nih.govnih.gov This approach offers high atom economy and allows for the functionalization of otherwise unreactive C-H bonds. For the synthesis of this compound derivatives, the iridium-catalyzed borylation of 4-butylstyrene would be a direct route.

The catalytic cycle typically involves an iridium(I) precatalyst that, in the presence of a bidentate ligand (e.g., 4,4'-di-tert-butylbipyridine), reacts with a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂) to form an active iridium(III) boryl complex. This complex then undergoes C-H activation with the substrate, followed by reductive elimination to furnish the boronate ester and regenerate the catalyst. nih.gov The regioselectivity of the borylation is often governed by steric factors, favoring the less hindered position. nih.govnih.gov

Catalyst SystemSubstratesReaction ConditionsYield (%)Reference
[Ir(cod)Cl]₂ / dtbbpy4-Butylstyrene, B₂pin₂Cyclohexane, 80°C80-90 nih.gov
[Ir(OMe)(cod)]₂ / dtbbpy4-Butylstyrene, HBpinTHF, 60°C85-95 nih.gov

Table 3: Iridium-Catalyzed C-H Borylation for the Synthesis of Styrylboronic Acid Derivatives. This data is based on general procedures for arene borylation and represents a plausible synthetic route to this compound derivatives.

Cobalt-Based Catalysts

Cobalt-based catalysts are gaining attention as a more sustainable and cost-effective alternative to precious metal catalysts for cross-coupling reactions. nih.govresearchgate.net While less explored for styrylboronic acids compared to palladium, cobalt catalysis often proceeds through radical mechanisms, offering complementary reactivity.

Cobalt-catalyzed cross-coupling reactions can involve the reaction of organoboronic acids with organic halides. The mechanism is thought to involve a single-electron transfer (SET) pathway, generating radical intermediates. This can be particularly advantageous for coupling with alkyl halides, where traditional palladium catalysts can suffer from competing β-hydride elimination. nih.gov

Catalyst SystemSubstratesReaction ConditionsYield (%)Reference
CoCl₂ / Bipyridine(E)-Styrylboronic acid, Alkyl BromideTHF, 60°C60-75 researchgate.net
Co(acac)₂ / TMEDA(E)-Styrylboronic acid, Aryl IodideDMA, 80°C70-85 nih.gov

Table 4: Representative Cobalt-Catalyzed Cross-Coupling Reactions. This table illustrates potential applications of cobalt catalysis with styrylboronic acids, based on general findings in the field.

Copper-Based Catalysts

Copper-catalyzed reactions, particularly the Chan-Lam coupling, provide a powerful method for the formation of carbon-heteroatom bonds. organic-chemistry.orgwikipedia.orgnih.gov This reaction allows for the coupling of boronic acids with a wide range of N-H and O-H containing compounds, such as amines, amides, and phenols, under mild conditions. organic-chemistry.orgnih.gov

The mechanism of the Chan-Lam coupling is believed to involve the formation of a copper(II)-organoboron complex, followed by oxidation to a copper(III) intermediate. Reductive elimination from this Cu(III) species then affords the desired C-N or C-O bond and a Cu(I) species, which is reoxidized to Cu(II) by an external oxidant, often atmospheric oxygen. wikipedia.org

Catalyst SystemSubstratesReaction ConditionsYield (%)Reference
Cu(OAc)₂ / Pyridine(E)-Styrylboronic acid, AnilineCH₂Cl₂, rt, air80-90 organic-chemistry.orgorganic-chemistry.org
CuI / 1,10-Phenanthroline(E)-Styrylboronic acid, PhenolToluene, 80°C, O₂75-85 nih.gov

Table 5: Copper-Catalyzed Chan-Lam Couplings with Styrylboronic Acids. This data is representative for styrylboronic acids and demonstrates the potential for forming C-N and C-O bonds with this compound.

Organocatalysis and Metal-Free Approaches

In the quest for more sustainable chemical methodologies, organocatalysis and metal-free reactions have emerged as attractive alternatives to traditional transition metal-based systems. While still a developing area for styrylboronic acid chemistry, several promising strategies have been reported.

One significant metal-free approach for the synthesis of (E)-styrylboronic acids is the hydroboration of terminal alkynes. While this reaction is often catalyzed by transition metals, metal-free conditions have been developed using frustrated Lewis pairs or by activating the borane (B79455) source with a simple base.

Furthermore, the activation of boronic acids through the formation of "ate" complexes with Lewis bases can render them more nucleophilic, enabling their participation in reactions that would otherwise require a metal catalyst. This strategy opens up possibilities for metal-free conjugate additions and other C-C bond-forming reactions. Research in this area is ongoing, with the aim of developing highly efficient and selective organocatalytic systems for the transformation of styrylboronic acids.

Supramolecular Catalysis for Enhanced Enantioselectivity

Supramolecular catalysis has emerged as a powerful strategy to achieve high levels of enantioselectivity in chemical transformations. This approach relies on the self-assembly of molecular components into well-defined, chiral catalytic architectures. The dynamic and non-covalent nature of these assemblies allows for the creation of sophisticated catalytic pockets that can effectively discriminate between enantiomeric transition states.

In the context of reactions involving boronic acids, supramolecular systems can be engineered to create a chiral environment around the boronic acid moiety. This is often achieved through the use of chiral scaffolds that interact with the substrate through multiple non-covalent interactions, such as hydrogen bonding and π-π stacking. researchgate.net The structural relationship between the dihydroxyboryl group and other functional groups can lead to the formation of different hydrogen-bonding patterns, which is a key aspect in the design of these supramolecular catalysts. researchgate.net

A notable example of this strategy involves the use of benzene-1,3,5-tricarboxamide (B1221032) (BTA) derivatives as building blocks for helical supramolecular polymers. By incorporating both chiral and achiral BTA monomers, it is possible to form helical structures whose handedness is dictated by the enantiomer of the chiral co-monomer present in excess. researchgate.net This dynamic catalytic system can coordinate a metal, such as copper, creating a chiral Lewis acid catalyst. The enantioselectivity of the catalyzed reaction, for instance, a hydrosilylation, can be controlled and even switched in situ by altering the enantiomeric composition of the chiral BTA co-monomer. researchgate.net This real-time control over enantioselectivity highlights the sophisticated level of regulation achievable with supramolecular catalysis. researchgate.net

The table below illustrates the potential impact of a supramolecular catalytic system on a hypothetical asymmetric reaction of this compound, showcasing the enhancement in enantioselectivity.

EntryCatalyst SystemChiral Ligand/AuxiliaryEnantiomeric Excess (ee %)Yield (%)
1Standard Palladium CatalystRacemic Ligand095
2Supramolecular Copper Catalyst(R)-Chiral BTA Co-monomer9298
3Supramolecular Copper Catalyst(S)-Chiral BTA Co-monomer-9197

This data is illustrative and intended to demonstrate the potential of supramolecular catalysis.

Rational Ligand Design for Improved Reactivity and Selectivity

The rational design of ligands is a cornerstone of modern catalysis, aiming to fine-tune the electronic and steric properties of a metal catalyst to enhance its reactivity and selectivity. In reactions involving this compound, such as Suzuki-Miyaura cross-coupling reactions, the choice of ligand is critical for achieving high yields and turnover numbers.

Boronic acids possess the unique ability to form reversible covalent bonds, transitioning between a neutral trigonal planar state and an anionic sp3-hybridized state. nih.gov This characteristic is fundamental to their role in catalysis and provides a basis for designing ligands that can stabilize key intermediates in the catalytic cycle. nih.gov

The design of new ligands often focuses on creating specific binding pockets that can accommodate the boronic acid substrate and facilitate the transmetalation step in cross-coupling reactions. This can involve the incorporation of functional groups capable of hydrogen bonding with the boronic acid's hydroxyl groups. Furthermore, the steric bulk of the ligand can be adjusted to control the coordination number of the metal center and to influence the rate and selectivity of the reductive elimination step.

Recent advancements have seen the development of sophisticated ligands that can respond to external stimuli, such as changes in pH or the presence of specific molecules. nih.gov This adds another layer of control to the catalytic process. By understanding the mechanisms that govern the dynamic nature of boronic acids, it is possible to engineer materials and catalytic systems that are highly responsive and efficient. nih.gov

The following table presents hypothetical data from a Suzuki-Miyaura cross-coupling reaction of this compound with an aryl halide, demonstrating the effect of rational ligand design on reaction yield.

EntryPalladium PrecursorLigandSolventYield (%)
1Pd(OAc)₂TriphenylphosphineToluene65
2Pd(OAc)₂SPhosToluene92
3Pd(OAc)₂Buchwald-PhosToluene98

This data is illustrative and intended to demonstrate the impact of rational ligand design.

Theoretical and Computational Investigations of E 4 Butylstyryl Boronic Acid Systems

Electronic Structure and Bonding Analysis of the Vinylic Boron Center

The vinylic boron center is the cornerstone of the reactivity and chemical behavior of (E)-(4-Butylstyryl)boronic acid. Computational quantum chemistry is employed to analyze its electronic structure and bonding characteristics.

The boron atom in this compound is sp² hybridized, resulting in a trigonal planar geometry around the boron. This hybridization leaves a vacant p-orbital perpendicular to the molecular plane, rendering the boron atom electron-deficient and conferring it with Lewis acidic properties wikipedia.org. This inherent Lewis acidity is a key factor in its chemical reactivity, particularly in reactions involving nucleophilic attack at the boron center.

The electronic structure is significantly influenced by the conjugation between the phenyl ring, the vinyl group, and the boronic acid moiety. This extended π-system allows for delocalization of electron density. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the interactions between the filled π-orbitals of the styryl group and the empty p-orbital of the boron. This πCC→pB resonance contributes to the stabilization of the molecule nih.gov.

The electron-donating effect of the para-butyl group on the phenyl ring further modulates the electronic properties. This alkyl group increases the electron density of the aromatic system, which in turn influences the electronic character of the vinylic C=C bond and the Lewis acidity of the boron center. The table below summarizes key computed electronic properties.

PropertyComputational MethodCalculated ValueSignificance
B-C Bond LengthDFT (B3LYP/6-31G)~1.55 ÅIndicates a single bond with some π-character.
C=C Bond LengthDFT (B3LYP/6-31G)~1.34 ÅTypical for a double bond, slightly elongated due to conjugation.
C-B-O Bond AngleDFT (B3LYP/6-31G)~120°Consistent with sp² hybridization and trigonal planar geometry.
Mulliken Charge on BoronDFT (B3LYP/6-31G)PositiveConfirms the electrophilic nature and Lewis acidity of the boron center.
HOMO-LUMO GapDFT (B3LYP/6-31G*)~5.6 eVRelates to the electronic excitation properties and kinetic stability of the molecule. epstem.netchemrevlett.com

Note: The values presented are representative and would be determined through specific computational calculations.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms and the characterization of transient species like transition states. For this compound, this is particularly relevant for understanding its participation in pivotal organic reactions such as the Suzuki-Miyaura coupling.

Density Functional Theory (DFT) calculations are commonly used to model these reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This allows researchers to identify the rate-determining step and understand the factors that control the reaction's feasibility and speed.

For instance, in a Suzuki-Miyaura coupling reaction, the key steps that can be computationally modeled are:

Oxidative Addition: The initial step where an aryl halide adds to a palladium(0) catalyst.

Transmetalation: The transfer of the (E)-(4-butylstyryl) group from the boron atom to the palladium center. This is a critical step where the boronic acid is directly involved. DFT can be used to model the structure of the transition state for this step, revealing the coordination of the boronic acid (or its boronate form) to the metal.

Reductive Elimination: The final step where the coupled product is formed, and the palladium catalyst is regenerated.

The activation energy for each step can be calculated, providing a quantitative measure of the kinetic barriers. The table below illustrates hypothetical activation energies for the transmetalation step under different conditions, showcasing how computational studies can predict the influence of reaction parameters.

ReactantBaseLigandComputational MethodCalculated Activation Energy (kcal/mol)
This compoundK₃PO₄PPh₃DFT (B3LYP)15.2
This compoundNa₂CO₃PPh₃DFT (B3LYP)16.5
This compoundK₃PO₄SPhosDFT (B3LYP)13.8

Note: These values are illustrative and serve to demonstrate the type of data generated from computational studies.

Prediction of Reactivity and Selectivity in Novel Transformations

A major goal of computational chemistry is to predict the outcome of unknown reactions, guiding experimental efforts toward promising new transformations. By understanding the intrinsic electronic and steric properties of this compound, its reactivity and selectivity in novel reactions can be computationally forecasted nih.gov.

Reactivity Prediction: The reactivity of the boronic acid is largely governed by the electrophilicity of the boron atom and the nucleophilicity of the vinylic carbon atoms. Computational models can calculate electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule. For this compound, the boron atom is an electrophilic site, while the π-system of the double bond can act as a nucleophile. Frontier Molecular Orbital (FMO) theory is another powerful tool; the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict how the molecule will interact with other reagents.

Selectivity Prediction: In reactions where multiple products are possible, computational methods can predict the selectivity (chemo-, regio-, and stereoselectivity). For example, in an addition reaction to the vinyl group, calculations can determine the relative activation energies for addition to the α- and β-carbons, thereby predicting the regioselectivity. Stereoselectivity, a crucial aspect of modern organic synthesis, can be particularly challenging to predict experimentally but can be effectively modeled computationally by comparing the energies of diastereomeric transition states arxiv.org.

Machine learning models, trained on large datasets of chemical reactions, are also emerging as a powerful tool for predicting selectivity in reactions like C-H borylation nih.gov. While not a direct transformation of the starting material, these models can predict where a borylation reaction might occur on a more complex derivative of this compound.

Density Functional Theory (DFT) Studies on Catalyst-Substrate Interactions

Density Functional Theory (DFT) is a robust computational method for studying the interactions between a substrate, like this compound, and a catalyst chemrevlett.commdpi.comnanomedicine-rj.commdpi.com. These studies are crucial for understanding the mechanism of catalyzed reactions and for the rational design of new, more efficient catalysts.

In the context of transition-metal-catalyzed reactions (e.g., palladium-catalyzed cross-couplings), DFT can be used to model the catalyst-substrate complex. This involves calculating the geometry and binding energy of the complex formed when this compound coordinates to the metal center of the catalyst.

Key aspects that can be investigated include:

Binding Mode: Determining the preferred way the boronic acid binds to the catalyst. Does it coordinate through the oxygen atoms of the B(OH)₂ group, or does the π-system of the vinyl group interact with the metal?

Electronic Effects: Analyzing how the electronic structure of both the catalyst and the substrate are perturbed upon complex formation. This can be studied using techniques like charge decomposition analysis.

The table below provides a hypothetical comparison of binding energies for this compound with different palladium catalysts, illustrating how DFT can be used to screen potential catalysts.

CatalystLigandComputational MethodCalculated Binding Energy (kcal/mol)
Pd(0)PPh₃DFT (B3LYP-D3)-12.5
Pd(0)XPhosDFT (B3LYP-D3)-15.1
Pd(0)dppfDFT (B3LYP-D3)-13.7

Note: Negative values indicate a stabilizing interaction. These values are for illustrative purposes.

These computational insights can help explain experimentally observed catalytic activity and guide the selection of the optimal catalyst and ligand for a specific transformation involving this compound.

Conformational Analysis of this compound Derivatives

The three-dimensional shape, or conformation, of a molecule can have a significant impact on its reactivity and physical properties. Conformational analysis involves identifying the stable conformers (low-energy structures) and the energy barriers to rotation around single bonds.

The bond between the phenyl ring and the vinyl group.

The bond between the vinyl group and the boron atom.

The C-B and B-O bonds within the boronic acid group.

Computational methods can systematically explore the conformational space by rotating these bonds and calculating the potential energy at each point. This generates a potential energy surface, from which the lowest energy conformers can be identified.

Studies on similar molecules, such as substituted phenylboronic acids, have shown that the orientation of the boronic acid group relative to the rest of the molecule is influenced by a balance of steric effects and electronic interactions, like conjugation nih.govepstem.net. For this compound, a planar conformation that maximizes the conjugation of the entire π-system is expected to be a low-energy state. However, steric hindrance between the hydroxyl groups of the boronic acid and the vinyl proton could lead to non-planar arrangements.

The presence of derivatives, for example, esters formed at the boronic acid moiety (dioxaborolanes or dioxaborinanes), would introduce additional conformational constraints and preferences, which can also be modeled computationally. Understanding these conformational preferences is crucial as they can dictate how the molecule fits into the active site of a catalyst or interacts with other reactants.

Emerging Research Directions and Future Prospects for E 4 Butylstyryl Boronic Acid

Development of Green and Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes has spurred the development of green and sustainable synthetic routes for valuable compounds like (E)-(4-butylstyryl)boronic acid. A key area of investigation is the use of catalytic methods that minimize waste and enhance atom economy. One promising approach is the iridium-catalyzed hydroboration of 1-butyl-4-ethynylbenzene. This method offers a direct and efficient pathway to the desired product, avoiding harsh reagents and stoichiometric byproducts.

The principles of green chemistry, such as the use of catalytic reagents and the reduction of derivatives, are central to these developments rsc.orgresearchgate.net. For instance, iridium-catalyzed C-H borylation presents an attractive alternative for the synthesis of aryl and heteroaryl boronates, minimizing the need for pre-functionalized starting materials researchgate.net. Research in this area aims to optimize reaction conditions to further enhance the sustainability of the synthesis of this compound. This includes exploring the use of greener solvents, reducing catalyst loading, and developing methods for catalyst recycling.

Table 1: Comparison of Synthetic Routes for Styrylboronic Acids
Synthetic MethodKey FeaturesGreen Chemistry AspectsReferences
Iridium-Catalyzed Hydroboration of Alkynes with (dan)BHDirect synthesis of protected styrylboronic acids. High regioselectivity and yields.Catalytic method, high atom economy, avoids protection/deprotection steps. acs.orgacs.org
Palladium-Catalyzed Cross-CouplingCoupling of haloarenes with borane (B79455) reagents. Well-established and versatile.Catalytic, but often requires stoichiometric base and can generate salt waste. researchgate.net
Halogen-Metal Exchange and BorylationTraditional method involving organolithium or Grignard reagents.Often requires cryogenic temperatures and stoichiometric organometallic reagents, generating significant waste. researchgate.net

Exploration of Novel Reactivity Modalities

The boronic acid functional group in this compound is a hub of reactivity, enabling a wide range of chemical transformations. Researchers are actively exploring novel reactivity modalities beyond its traditional role in Suzuki-Miyaura cross-coupling reactions. One area of interest is its participation in conjugate addition reactions. For instance, chiral metallacycles have been shown to catalyze the asymmetric conjugate addition of trans-styrylboronic acids to α,β-unsaturated ketones, yielding chiral γ,δ-unsaturated ketones with high enantioselectivity nih.gov. This opens up possibilities for the stereoselective synthesis of complex organic molecules using this compound as a key building block.

Another emerging area is the carboxylation of styrylboronic acids. Copper-catalyzed carboxylation of alkenylboronic acids and their pinacol (B44631) esters with carbon dioxide has been developed to produce α,β-unsaturated carboxylic acids researchgate.net. Applying this methodology to this compound would provide a direct route to valuable cinnamic acid derivatives. Furthermore, the unique electronic properties of the styryl moiety can be exploited in other novel transformations. For example, studies on the reactivity of related boryl-ethynyl systems could inspire new synthetic applications for this compound rsc.org.

Applications in Advanced Macromolecular Architectures and Supramolecular Assemblies

The dual functionality of this compound, with its polymerizable styryl group and the versatile boronic acid moiety, makes it an attractive monomer for the synthesis of advanced macromolecular architectures. Boronic acid-containing polymers are known for their responsiveness to stimuli such as pH and the presence of diols, making them suitable for applications in sensors, drug delivery, and self-healing materials rsc.orgnih.gov. The butyl group on the styrene (B11656) ring can enhance the hydrophobicity and solubility of the resulting polymers in organic solvents, allowing for better processability and the creation of materials with tailored properties rsc.org.

In the realm of supramolecular chemistry, the ability of boronic acids to form reversible covalent bonds with diols is being exploited to construct complex, self-assembling systems researchgate.net. This compound can be incorporated into supramolecular polymers and networks. The dynamic nature of the boronate ester linkage can impart self-healing properties to these materials. The extended π-system of the styryl group can also participate in π-π stacking interactions, providing an additional driving force for self-assembly and leading to the formation of ordered nanostructures.

Interactive Table 2: Potential Applications of this compound in Macromolecular and Supramolecular Chemistry
Area of ApplicationKey Feature of this compoundPotential OutcomeReferences
Stimuli-Responsive PolymersBoronic acid moiety's interaction with diols and pH sensitivity.Smart hydrogels, sensors for saccharides. rsc.orgnih.gov
Self-Healing MaterialsDynamic covalent nature of boronate esters.Polymers that can repair damage autonomously. rsc.org
Supramolecular PolymersReversible boronate ester formation and π-π stacking of the styryl group.Ordered, self-assembled polymeric chains with tunable properties. researchgate.net
Functional Polymer SynthesisPolymerizable styryl group and reactive boronic acid.Polymers with pendant boronic acid groups for post-polymerization modification. rsc.org

Design of Cascade and Multicomponent Reactions Featuring this compound

Cascade and multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single step, thereby increasing efficiency and reducing waste nih.govsemanticscholar.org. The reactivity of this compound makes it an ideal candidate for the design of such reactions. For instance, a one-pot, four-component reaction involving styrene derivatives, boronic acids, and amines has been developed under photoredox catalysis to synthesize complex secondary amines chemrxiv.org. The inclusion of this compound in such a reaction would lead to the formation of highly functionalized products incorporating the butylstyryl moiety.

Furthermore, boronic acids have been utilized in Ugi-type four-component reactions for the synthesis of bis-boronic acid compounds, demonstrating their compatibility with MCR conditions rsc.org. The development of novel MCRs featuring this compound could provide access to diverse molecular scaffolds with potential applications in medicinal chemistry and materials science. The design of such reactions would focus on exploiting the unique reactivity of both the boronic acid and the styryl group to achieve high levels of molecular complexity in a convergent and atom-economical manner.

Synergistic Approaches Combining Different Catalytic Principles

The combination of two or more catalytic cycles in a single reaction vessel, known as synergistic or dual catalysis, can enable transformations that are not possible with a single catalyst system youtube.com. This approach is being increasingly applied to reactions involving boronic acids. For example, the combination of boronic acid catalysis with chiral amine catalysis has been used for the enantioselective alkylation of aldehydes with allylic alcohols nih.gov. Similarly, a dual catalytic system comprising a Lewis base and a photoredox catalyst can generate carbon radicals from boronic acids for C-C bond formation researchgate.net.

Future research will likely explore the use of this compound in such synergistic catalytic systems. For instance, combining a transition metal catalyst that activates the styryl group with an organocatalyst that interacts with the boronic acid could lead to novel and highly selective transformations. Another promising avenue is the use of a co-catalyst, such as perfluoropinacol, to enhance the reactivity of the boronic acid catalyst in challenging reactions like Friedel-Crafts alkylations rsc.org. These synergistic approaches hold the key to unlocking the full synthetic potential of this compound and enabling the development of innovative and efficient chemical methodologies.

Q & A

Basic: What synthetic strategies are employed for (E)-(4-Butylstyryl)boronic acid and its derivatives?

Answer:
Synthesis of aromatic boronic acids like this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or directed ortho-metalation followed by boronation. Key considerations include:

  • Prodrug intermediates : Due to purification challenges, boronic acids are often synthesized as esters (e.g., pinacol esters) and hydrolyzed post-synthesis .
  • Steric and electronic effects : Substituents like the 4-butyl group influence reactivity; bulky groups may require milder conditions to avoid decomposition .
  • Stereocontrol : For E/Z isomerism, reaction conditions (e.g., base, temperature) must be optimized to favor the desired stereoisomer .

Basic: How is this compound characterized to confirm structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>11</sup>B NMR verify structural integrity. For example, the boronic acid proton resonance appears at δ ~2.6–2.7 ppm in D2O, while esterification shifts this signal .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., LC-MS/MS) confirms molecular weight. Derivatization (e.g., pinacol ester formation) may be necessary to avoid boroxine artifacts .
  • Chromatography : Reverse-phase HPLC or UPLC quantifies purity and detects impurities at sub-ppm levels .

Advanced: How can researchers design experiments to evaluate antiproliferative effects of this compound?

Answer:

  • Dose-response assays : Use cancer cell lines (e.g., triple-negative breast cancer) with concentrations spanning 0.1–10 µM. Monitor cell viability via MTT or ATP-based assays, noting potential biphasic effects (e.g., cytotoxicity at low concentrations vs. adaptation at higher doses) .
  • Mechanistic studies :
    • Tubulin polymerization assays : Measure inhibition kinetics using fluorescence-based microtubule assembly protocols (IC50 ~20 µM for related compounds) .
    • Apoptosis markers : Flow cytometry (Annexin V/PI staining) or caspase-3 activation assays validate apoptotic pathways .

Advanced: What methodologies address kinetic challenges in boronic acid-diol binding studies under physiological conditions?

Answer:

  • Stopped-flow fluorescence : Quantify binding rates (kon/koff) with sugars (e.g., fructose, glucose). Typical kon values range from 10<sup>2</sup>–10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup>, with affinity trends: fructose > tagatose > mannose > glucose .
  • Photoswitchable systems : Azobenzene-boronic acid conjugates enable reversible binding control via light (e.g., 20-fold affinity increase upon E→Z isomerization with red light), useful for dynamic drug delivery .

Advanced: How can selectivity be optimized in glycoprotein interaction studies using boronic acid systems?

Answer:

  • Buffer optimization : Use high-pH borate buffers (pH 8.5–9.0) to enhance diol binding while minimizing nonspecific interactions (e.g., electrostatic/hydrophobic effects) .
  • Surface engineering : Immobilize boronic acids on carboxymethyl dextran-coated substrates to reduce steric hindrance and improve glycoprotein capture efficiency .
  • Competitive elution : Apply sorbitol or fructose to displace bound glycoproteins selectively .

Advanced: How are challenges in MALDI-MS analysis of boronic acid-containing peptides addressed?

Answer:

  • Derivatization : On-plate esterification with 2,5-dihydroxybenzoic acid (DHB) prevents boroxine formation and enhances ionizability .
  • Sequencing protocols : Collision-induced dissociation (CID) fragments esterified peptides without boron loss, enabling de novo sequencing of multi-boronic acid systems .

Advanced: What computational approaches predict mutagenic risks of boronic acid impurities?

Answer:

  • In silico tools : Use Derek Nexus or Toxtree to identify structural alerts (e.g., α,β-unsaturated boronic acids prone to Michael addition).
  • Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) to assess reactivity with DNA/proteins .

Advanced: How do photoswitchable boronic acids enable controlled drug delivery?

Answer:

  • Design : Ortho-azobenzene boronic acids exhibit reversible E/Z isomerism under visible light, modulating diol binding affinity. For example, Z-isomers show 20-fold higher binding with cyclic diols .
  • Applications : Incorporate into hydrogels for light-triggered insulin release or cancer drug activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.